

Technical Support Center: Colistin Sulfate and Plastic Labware Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Colistin Sulfate	
Cat. No.:	B1663517	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with **colistin sulfate** binding to plastic labware. The information is presented in a question-and-answer format to directly address common problems and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my colistin sulfate solution losing potency during experiments?

A1: Colistin, being a polycationic peptide, has a high affinity for negatively charged surfaces.[1] Many common laboratory plastics, such as polystyrene, carry a negative surface charge, leading to significant adsorption of colistin onto the labware surface.[1] This binding reduces the effective concentration of colistin in your solution, which can lead to inaccurate and unreliable experimental results, particularly in antimicrobial susceptibility testing like Minimum Inhibitory Concentration (MIC) assays.[1][2][3]

Q2: Which type of plastic labware is most problematic for **colistin sulfate** solutions?

A2: Polystyrene is generally the most problematic material, showing extensive binding of colistin. Studies have shown that after a 24-hour incubation, as little as 2% of the initial colistin concentration might remain in a polystyrene microplate from some manufacturers.[2] While polypropylene also binds colistin, it is generally to a lesser extent than polystyrene. Low-protein-binding polypropylene is the recommended choice to minimize this issue.

Q3: How does this binding affect my Minimum Inhibitory Concentration (MIC) results?

A3: The binding of colistin to plastic labware, particularly polystyrene microplates used in broth microdilution (BMD) assays, leads to a decrease in the available antibiotic concentration.[2][4] This can result in falsely elevated MIC values, potentially misclassifying a susceptible bacterial isolate as resistant.[2] This discrepancy can have significant implications for clinical interpretations and drug development decisions. The joint CLSI/EUCAST polymyxin breakpoint working group recommends using untreated polystyrene trays for the BMD reference method, but the issue of binding remains a significant variable.[4]

Q4: Are there any additives that can prevent colistin from binding to plastic?

A4: Yes, some studies have explored the use of additives. Surfactants like polysorbate-80 (Tween 80) have been shown to inhibit the binding of drugs to plastics.[5] However, this approach has potential downsides as the surfactant itself can have antimicrobial effects or interact synergistically with colistin, complicating the interpretation of results.[1] Another strategy is to use media containing proteins, such as serum or albumin, which can coat the plastic surface and reduce the available binding sites for colistin.[5]

Q5: How can I minimize colistin loss during serial dilutions?

A5: Each new plastic surface introduced during a serial dilution provides an additional opportunity for colistin to adsorb. To minimize this, it is recommended to reduce the number of dilution steps. An incremental dilution scheme, where a larger volume of diluent is added in fewer steps, can be preferable to a classic serial two-fold dilution series which involves more transfers between different tubes and tips.[1]

Troubleshooting Guide

Problem	Possible Cause	Recommended Solution
Inconsistent or unexpectedly high MIC values for colistin	Significant binding of colistin to the assay plate (especially polystyrene).	1. Switch to low-protein-binding polypropylene microplates.2. If polystyrene must be used, be aware of potential brand-to-brand variability in binding.[2]3. Consider pre-conditioning the plates with a protein solution (e.g., bovine serum albumin) if compatible with the experimental design.[5]
Loss of colistin concentration in stock or working solutions	Adsorption of colistin to storage tubes (e.g., polystyrene or standard polypropylene).	Store colistin solutions in low-protein-binding polypropylene tubes.2. Prepare fresh working solutions as needed and minimize storage time in plastic containers.
Variability in results between experiments	Inconsistent labware usage or dilution techniques.	1. Standardize the type and brand of all plasticware used (pipette tips, tubes, plates).2. Adopt a standardized, minimalstep dilution protocol.[1]

Quantitative Data on Colistin Binding

The following tables summarize the extent of colistin loss in different types of labware.

Table 1: Percentage of Expected Colistin Concentration Remaining After 24 Hours in Various Tube Types

Initial Concentration (µg/mL)	Low-Protein- Binding Polypropylene Microtube	Polypropylene Tube	Glass Tube	Polystyrene Tube
0.125	59%	23%	25%	8.4%
8	90%	90%	80%	84%
Data synthesized from a study by Sharafi & Ardebili (2019).[2]				

Table 2: Comparison of Colistin Recovery from Different Polystyrene Microplate Brands After 24 Hours

Microplate Brand	Expected Concentration (µg/mL)	Remaining Concentration
Greiner Bio-One	8	2%
Nunc	8	70%
Data from a study by Karvanen et al. as cited by Sharafi &		

Experimental Protocols

Ardebili (2019).[2]

Protocol 1: Quantification of Colistin Sulfate Binding to Plastic Labware

This protocol outlines a method to determine the extent of colistin binding to a specific type of plastic tube or plate.

Materials:

• Colistin sulfate powder

- Selected plastic labware (e.g., polystyrene tubes, polypropylene tubes, low-protein-binding tubes)
- Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth CAMHB)
- LC-MS/MS system for colistin quantification
- Sterile pipette tips (preferably low-binding)

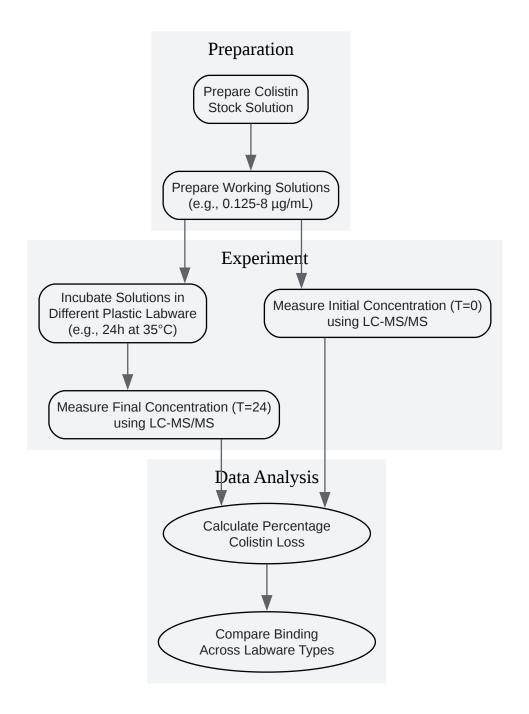
Procedure:

- Prepare Colistin Stock Solution: Prepare a high-concentration stock solution of colistin sulfate in sterile water.
- Prepare Working Solutions: Dilute the stock solution in the desired broth medium to achieve a range of concentrations (e.g., 0.125 to 8 μg/mL).[1]
- Initial Concentration Measurement (T=0): Immediately after preparing the working solutions, take an aliquot from each concentration and process for LC-MS/MS analysis to determine the initial concentration (C₀). This serves as the baseline.
- Incubation: Dispense the remaining working solutions into the different types of plastic labware being tested.
- Incubate the labware under standard conditions (e.g., 35±1°C for 18±2h) that mimic your experimental setup.[5]
- Final Concentration Measurement (T=24): After the incubation period, collect aliquots from each piece of labware and analyze using LC-MS/MS to determine the final collistin concentration (C₂₄).
- Calculate Percentage Loss: Calculate the percentage of colistin lost to binding for each labware type and concentration using the formula: % Loss = $((C_0 C_{24}) / C_0) * 100$

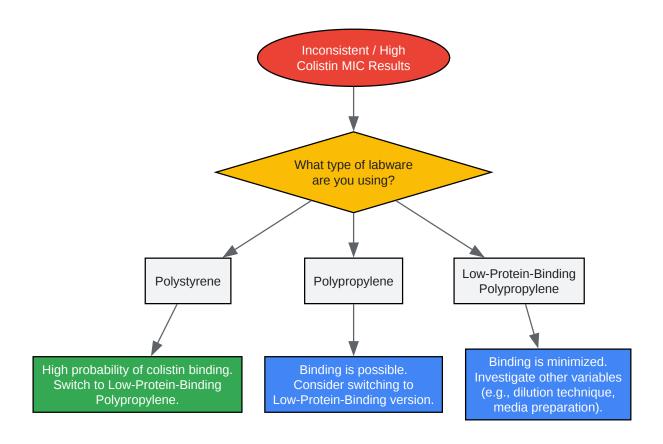
Protocol 2: Reference Broth Microdilution (BMD) for Colistin Susceptibility Testing

This protocol is based on the recommendations from CLSI and EUCAST.[2][5][6]

Materials:


- Colistin sulfate
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microdilution plates (untreated polystyrene is standard, but low-binding polypropylene is recommended to minimize binding)[2][5]
- Bacterial inoculum standardized to 0.5 McFarland
- Quality control strains (e.g., E. coli ATCC 25922)

Procedure:


- Prepare Colistin Dilutions: Perform serial two-fold dilutions of colistin sulfate in CAMHB directly in the microdilution plate to achieve the desired final concentration range.
- Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
- Inoculate Plate: Add the standardized bacterial inoculum to each well containing the colistin dilutions. Include a growth control well (no colistin) and a sterility control well (no bacteria).
- Incubation: Seal the plate and incubate at 35±1°C for 16-20 hours in ambient air.
- Determine MIC: Read the plate visually. The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

Visualizations

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. research.monash.edu [research.monash.edu]
- 2. Clinical Validation of SensiTest Colistin, a Broth Microdilution-Based Method To Evaluate Colistin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing of colistin evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies [scirp.org]

- 5. ecdc.europa.eu [ecdc.europa.eu]
- 6. MDRO Susceptibility Testing by Broth Microdilution | Thermo Fisher Scientific ES [thermofisher.com]
- To cite this document: BenchChem. [Technical Support Center: Colistin Sulfate and Plastic Labware Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663517#issues-with-colistin-sulfate-binding-to-plastic-labware]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com